ML354 - 89159-60-4

ML354

Catalog Number: EVT-276324
CAS Number: 89159-60-4
Molecular Formula: C16H14N2O3
Molecular Weight: 282.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol, also known as ML354, is a potent and selective antagonist of protease-activated receptor 4 (PAR4). [, , , ] This compound is widely employed in scientific research to investigate the role of PAR4 in various biological processes, particularly in platelet activation and thrombosis. [, ]

Thrombin

Compound Description: Thrombin is a serine protease that plays a crucial role in hemostasis and thrombosis. It is known to activate platelets through protease-activated receptors (PARs), including PAR1 and PAR4 [, , ].

Relevance: Thrombin is the endogenous agonist of ML354's target, PAR4. Understanding thrombin's interaction with both PAR1 and PAR4 is crucial for understanding the potential benefits of selective PAR4 antagonists like ML354 [, ].

PAR1 Activating Peptide (PAR-1-AP, SFLLRN)

Compound Description: PAR-1-AP is a synthetic peptide that selectively activates PAR1, mimicking the action of thrombin on this receptor [].

Relevance: PAR-1-AP is used as a research tool to study the distinct roles of PAR1 and PAR4 in platelet activation. Studies comparing the effects of PAR-1-AP and ML354 help elucidate the specific contributions of each receptor in thrombus formation and potential therapeutic targeting [].

YD-3

Compound Description: YD-3 is a small molecule that acts as an antagonist of PAR4, inhibiting its activation by thrombin [].

Relevance: YD-3 serves as another example of a PAR4 antagonist, similar to ML354. Comparing the efficacy and safety profiles of different PAR4 antagonists like YD-3 and ML354 is important for identifying the most promising candidates for antiplatelet therapy [].

ML161

Compound Description: ML161 is a small molecule that selectively antagonizes the Gq signaling pathway downstream of PAR1 activation [].

Relevance: While ML161 targets PAR1 signaling specifically, it helps dissect the individual contributions of G-protein signaling pathways activated by both PAR1 and PAR4. This information can contribute to a better understanding of the mechanisms underlying the effects observed with ML354 [].

Overview

ML354, also known as VU0099704, is a selective antagonist of the protease-activated receptor 4 (PAR-4). It has garnered attention due to its significant potency and selectivity, with an inhibitory concentration (IC50) of 140 nanomolar for PAR-4 and a 71-fold selectivity over PAR-1. This compound represents a novel chemotype for PAR-4 antagonism, which is crucial for studying platelet activation and other physiological processes mediated by PAR-4 .

Source and Classification

ML354 was identified through a similarity search of the Vanderbilt High Throughput Screening collection. It is classified as a small molecule antagonist specifically targeting the PAR-4 receptor, which plays a vital role in hemostasis and thrombosis by mediating platelet activation through thrombin . The compound is part of a broader category of protease-activated receptor antagonists, which are being explored for therapeutic applications in cardiovascular diseases and other conditions related to platelet function.

Synthesis Analysis

The synthesis of ML354 involves several key steps that optimize its pharmacological properties. The synthesis begins with commercially available indole derivatives, which undergo bromination followed by Suzuki coupling to introduce various functional groups. The synthetic route includes:

  1. Bromination: Indole-2-carboxylate is brominated to yield the corresponding brominated indole.
  2. Suzuki Coupling: The brominated indole is coupled with phenylboronic acid derivatives to form biaryl structures.
  3. Electrophilic Substitution: This step introduces substituents that enhance the compound's selectivity and potency.
  4. Reduction: The final step involves reducing specific functional groups to yield the hybrid carbinol analogues necessary for biological activity .

The iterative parallel synthesis approach allows for rapid modification and optimization of the compound's structure to improve its pharmacokinetic properties.

Molecular Structure Analysis

ML354's molecular structure is characterized by its low molecular weight and specific functional groups that contribute to its activity as a PAR-4 antagonist. The chemical structure features an indole core, which is essential for binding to the receptor. Key structural elements include:

  • An aryl nitro group, which has implications for its toxicity profile.
  • A 2-methyl carbinol moiety that aids in reducing lipophilicity and enhancing free fraction in biological systems.

The calculated log P value indicates moderate lipophilicity, which can influence its absorption and distribution in vivo .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing ML354 are critical for developing an effective PAR-4 antagonist. Notable reactions include:

  • Bromination Reaction: Converts indole derivatives into reactive intermediates suitable for further functionalization.
  • Suzuki Coupling Reaction: This cross-coupling reaction is pivotal in forming biaryl compounds that enhance receptor binding.
  • Electrophilic Substitution: Introduces diverse substituents that can modulate biological activity.
  • Reduction Reaction: Finalizes the synthesis by generating active analogues necessary for testing against PAR-4 .

These reactions are carefully controlled to ensure high yields and purity of the final product.

Mechanism of Action

ML354 functions as a selective antagonist of PAR-4 by binding to the receptor and preventing its activation by thrombin. The mechanism involves:

  1. Receptor Binding: ML354 binds to the extracellular domain of PAR-4, blocking thrombin from activating the receptor.
  2. Inhibition of Platelet Activation: By inhibiting PAR-4, ML354 reduces platelet aggregation and activation, which are critical processes in thrombus formation.

The selective inhibition of PAR-4 over PAR-1 allows for targeted therapeutic strategies with potentially fewer side effects associated with broader antagonism .

Physical and Chemical Properties Analysis

ML354 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 305.35 g/mol.
  • Solubility: Soluble in organic solvents, with limited aqueous solubility affecting its bioavailability.
  • Stability: Stability profiles indicate challenges related to metabolic turnover and plasma protein binding.

These properties are essential for evaluating ML354's suitability for in vivo studies and potential clinical applications .

Applications

The primary scientific applications of ML354 include:

  1. Research on Platelet Function: As a selective PAR-4 antagonist, ML354 is used in vitro to study platelet activation mechanisms.
  2. Therapeutic Exploration: Investigated for potential therapeutic roles in conditions like thrombosis and cardiovascular diseases due to its ability to modulate platelet activity.
  3. Neuroprotection Studies: Recent studies have explored ML354's neuroprotective effects in experimental stroke models, indicating broader implications beyond hemostasis .

Properties

CAS Number

89159-60-4

Product Name

ML354

IUPAC Name

(1-methyl-5-nitro-3-phenylindol-2-yl)methanol

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C16H14N2O3/c1-17-14-8-7-12(18(20)21)9-13(14)16(15(17)10-19)11-5-3-2-4-6-11/h2-9,19H,10H2,1H3

InChI Key

GNJUKVGDCUKDLF-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CO)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

ML354; ML-354; ML 354; VU0099704; VU-0099704; VU 0099704;

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CO)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.